molecular formula C16H11ClN2 B5697984 1-(2-CHLOROBENZYL)-1H-INDOL-3-YL CYANIDE

1-(2-CHLOROBENZYL)-1H-INDOL-3-YL CYANIDE

Cat. No.: B5697984
M. Wt: 266.72 g/mol
InChI Key: FBYAJHFOHDANPJ-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-1H-indol-3-yl cyanide is an organic compound that belongs to the class of indole derivatives It is characterized by the presence of a cyanide group attached to the indole ring, along with a 2-chlorobenzyl substituent

Preparation Methods

The synthesis of 1-(2-chlorobenzyl)-1H-indol-3-yl cyanide typically involves multi-step organic reactions. One common method involves the reaction of 2-chlorobenzyl cyanide with indole derivatives under specific conditions. The process may include steps such as bromination, condensation, hydrolysis, esterification, and recrystallization . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Chlorobenzyl)-1H-indol-3-yl cyanide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyanide group into primary amines or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanide group is replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. .

Scientific Research Applications

1-(2-Chlorobenzyl)-1H-indol-3-yl cyanide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-1H-indol-3-yl cyanide involves its interaction with molecular targets in biological systems. The cyanide group can inhibit certain enzymes by binding to their active sites, disrupting normal cellular functions. The indole ring structure allows the compound to interact with various receptors and proteins, influencing signaling pathways and cellular responses .

Comparison with Similar Compounds

1-(2-Chlorobenzyl)-1H-indol-3-yl cyanide can be compared with other indole derivatives and cyanide-containing compounds:

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]indole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2/c17-15-7-3-1-5-12(15)10-19-11-13(9-18)14-6-2-4-8-16(14)19/h1-8,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYAJHFOHDANPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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